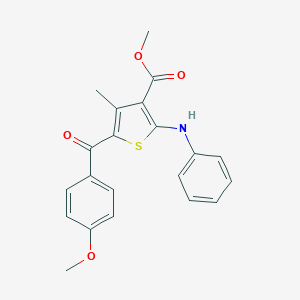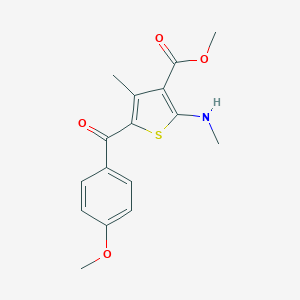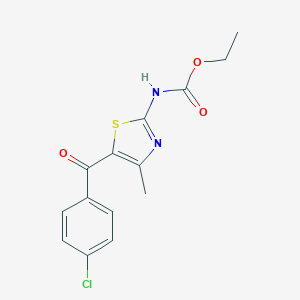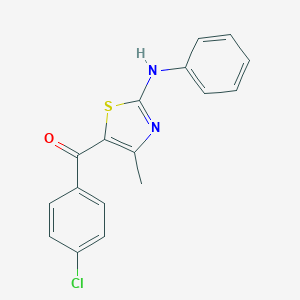![molecular formula C17H18ClN3O B281999 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine, also known as Trazodone, is a psychoactive drug that belongs to the class of antidepressants. It is primarily used to treat major depressive disorder, anxiety disorder, and insomnia. Trazodone works by increasing the levels of serotonin in the brain, a neurotransmitter that regulates mood, sleep, and appetite.
作用机制
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine works by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of the neurotransmitter. It also acts as an antagonist at certain serotonin receptors, which further enhances its antidepressant and anxiolytic effects. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine also has a weak affinity for alpha-adrenergic receptors, which may contribute to its sedative effects.
Biochemical and Physiological Effects:
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant and anxiolytic properties. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine is also readily available and relatively inexpensive. However, there are some limitations to using 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine in lab experiments. Its effects can be dose-dependent, and there may be individual differences in response to the drug. Additionally, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine can have sedative effects, which may confound behavioral tests.
未来方向
There are several future directions for research on 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is the development of new 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine derivatives that may have improved efficacy and fewer side effects. Finally, there is a need for further investigation into the long-term effects of 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine use, particularly in elderly populations.
合成方法
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorophenyl)-1-piperazinecarboxylic acid. The acid is then reduced to the corresponding alcohol, which is further reacted with 2-nitroaniline to form the final product, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine.
科学研究应用
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been extensively studied for its antidepressant and anxiolytic properties. It has also been investigated for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder, post-traumatic stress disorder, and obsessive-compulsive disorder. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has also been shown to have analgesic and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain and epilepsy.
属性
分子式 |
C17H18ClN3O |
|---|---|
分子量 |
315.8 g/mol |
IUPAC 名称 |
(2-aminophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18ClN3O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12,19H2 |
InChI 键 |
SCUZGRAOHFBLIE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3N |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)




methanone](/img/structure/B281925.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)
![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)


methanone](/img/structure/B281933.png)
![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281938.png)